molecular formula C7H6ClFN2O B13646147 2-Amino-3-chloro-5-fluorobenzamide

2-Amino-3-chloro-5-fluorobenzamide

Cat. No.: B13646147
M. Wt: 188.59 g/mol
InChI Key: BQJCJHFPDVVWBW-UHFFFAOYSA-N
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Description

2-Amino-3-chloro-5-fluorobenzamide (CAS 1191420-40-2) is a high-purity benzamide derivative supplied with a minimum purity of ≥98% . This compound is a solid and should be stored sealed in a dry environment at 2-8°C . With the molecular formula C₇H₆ClFN₂O and a molecular weight of 188.59 g/mol, it serves as a versatile chemical building block, particularly in synthetic organic chemistry . The presence of multiple functional groups—including the amino, chloro, fluoro, and benzamide moieties—makes it a valuable scaffold for constructing more complex molecules. Researchers utilize this compound in the development of potential pharmaceuticals and agrochemicals, where it can act as a key intermediate in the synthesis of active ingredients. The compound is strictly for research and further manufacturing applications and is not intended for diagnostic or therapeutic use . For your safety, please note the following hazard statements: H315-H319-H320, which indicate it may cause skin and eye irritation . Appropriate personal protective equipment should be worn when handling this material.

Properties

Molecular Formula

C7H6ClFN2O

Molecular Weight

188.59 g/mol

IUPAC Name

2-amino-3-chloro-5-fluorobenzamide

InChI

InChI=1S/C7H6ClFN2O/c8-5-2-3(9)1-4(6(5)10)7(11)12/h1-2H,10H2,(H2,11,12)

InChI Key

BQJCJHFPDVVWBW-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C(=O)N)N)Cl)F

Origin of Product

United States

Preparation Methods

Ammonolysis of Halogenated Precursors

One of the most direct approaches to synthesizing halogenated amino benzamides is the ammonolysis of halogenated precursors. For example, the preparation of 2-amino-3-fluoro-5-chloropyridine, a closely related compound, involves reacting 2,3-difluoro-5-chloropyridine with ammonia under high pressure and elevated temperature (120–140°C) in an autoclave for 20–24 hours. The reaction yields the amino-substituted product with yields around 84–85% after filtration and purification steps involving ethyl acetate extraction and drying.

Although this example is for a pyridine derivative, similar conditions can be adapted for benzamide analogues, particularly for introducing the amino group via nucleophilic substitution on halogenated aromatic rings.

One-Pot Synthesis via Electrophilic Aromatic Substitution

A green and efficient synthetic route reported for 2-amino-5-halogenated-N,3-dimethylbenzamides involves a one-pot process starting from 2-amino-3-methylbenzoic acid. The process includes:

  • Conversion of 2-amino-3-methylbenzoic acid to 8-methyl-2H-3,1-benzoxazine-2,4(1H)-dione using bis(trichloromethyl) carbonate.
  • Aminolysis of the benzoxazine intermediate with aqueous methylamine to form 2-amino-N,3-dimethylbenzamide.
  • Electrophilic aromatic substitution using N-chlorosuccinimide (NCS) or other halogenating agents to introduce halogens such as chlorine at the 5-position.

This method achieves high overall yields (87–94%), surpassing traditional stepwise methods by at least 30%. It features mild conditions, shorter reaction times, and environmentally friendly procedures without the need for isolating intermediates.

Stepwise Synthesis from Nitrobenzoic Acid Esters

Another established method involves multi-step synthesis starting from methyl 3-methyl-2-nitrobenzoate:

  • Reaction of methyl 3-methyl-2-nitrobenzoate with methylamine in a lower alcohol solvent at 40–70°C for 2–10 hours to yield 3-methyl-2-nitrobenzamide.
  • Reduction of the nitro group to an amino group using iron powder and acid in aqueous medium under heating to produce 3-methyl-2-aminobenzamide.
  • Chlorination using sulfonyl chloride in an inert organic solvent under heating to obtain 2-amino-5-chloro-N,3-dimethylbenzamide.

This method is noted for its low cost, high yield, and operational simplicity, making it suitable for industrial applications.

Use of Thionyl Chloride and Amines for Amidation

A related approach for preparing 2-amino-5-chloro-N,3-dimethylbenzamide involves:

  • Conversion of 5-chloro-2-amino-3-methylbenzoic acid to the corresponding acid chloride using thionyl chloride at 50–100°C.
  • Subsequent reaction of the acid chloride with methylamine in an organic solvent to form the benzamide.

This method requires careful pH adjustment and reaction monitoring but offers a reliable route to the target compound.

Comparative Data Table of Preparation Methods

Method Starting Materials Key Reagents/Conditions Yield (%) Advantages References
Ammonolysis of halogenated pyridine 2,3-Difluoro-5-chloropyridine + ammonia 120–140°C, 20–24 h, autoclave ~85 High yield, simple operation
One-pot synthesis via benzoxazine 2-Amino-3-methylbenzoic acid + bis(trichloromethyl) carbonate + methylamine + NCS Mild conditions, no intermediate isolation 87–94 Green, high yield, short time
Stepwise nitro reduction & chlorination Methyl 3-methyl-2-nitrobenzoate + methylamine + Fe/acid + sulfonyl chloride 40–70°C for amidation, heating for reduction & chlorination High Low cost, high yield, scalable
Acid chloride formation & amidation 5-Chloro-2-amino-3-methylbenzoic acid + thionyl chloride + methylamine 50–100°C acid chloride formation, then amidation Not specified Reliable, well-established

Research Findings and Notes

  • The one-pot synthesis method stands out for its environmental friendliness and efficiency, avoiding isolation of intermediates and reducing solvent use.
  • Ammonolysis under high temperature and pressure is effective for introducing amino groups on halogenated aromatic rings but requires specialized equipment.
  • Stepwise reduction of nitro groups followed by chlorination allows precise control over substitution patterns and is adaptable to various derivatives.
  • Amidation via acid chloride intermediates is a classical method, providing good yields but involving potentially hazardous reagents like thionyl chloride.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-chloro-5-fluorobenzamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives, or reduced to form corresponding amines.

    Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzamides, while oxidation and reduction reactions can produce nitro or amino derivatives .

Scientific Research Applications

Scientific Research Applications

5-Amino-2-chloro-4-fluoroBenzamide can undergo oxidation reactions via the amino group to form nitro derivatives. It can act as an inhibitor for certain enzymes by binding to their active sites, thereby blocking their activity.

Comparative Analysis with Related Compounds

A comparative analysis of 5-Amino-2-chloro-4-fluorobenzamide with structurally similar compounds reveals its unique biological profile.

Compound NameStructure FeaturesBiological Activity
5-Amino-2-chloro-N-(N-isopropyl-N-methylsulfamoyl)benzamideContains a sulfamoyl groupHerbicidal activity
N-(2-aminoethyl)-N-(4-chlorophenyl)benzamideLacks fluorine substitutionAntiparasitic activity
4-Amino-3-fluorobenzamideDifferent halogensCytotoxic properties

This table illustrates how the unique combination of amino, chloro, and fluoro groups enhances its efficacy across various applications compared to its analogs.

Case Studies

  • Anticancer Study : 5-Amino-2-chloro-4-fluorobenzamide, when tested on human cancer cell lines, induced significant apoptosis at concentrations of 10 µM, as evidenced by increased caspase-3 activity and PARP cleavage.
  • Antimicrobial Efficacy : 5-Amino-2-chloro-4-fluorobenzamide showed antimicrobial properties against Staphylococcus aureus and Escherichia coli, with a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, indicating strong antimicrobial potential.

Related Compounds

Other research has been done on related compounds such as:

  • 2-Amino-3-chloro-5-trifluoromethyl pyridine, which has been studied for structural, spectroscopic, and molecular docking purposes as a potential bioactive agent .
  • 2-Amino-trifluoromethyl-halogenopyridine, which is a useful intermediate for the synthesis of agricultural chemicals and medicines .
  • 2-Amino 4,5,6,7-tetrahydro-benzothiophene 3-amide derivatives, which are used in the formation of amide bonds with trifluoroacetic anhydride (TFAA) .

Mechanism of Action

The mechanism of action of 2-Amino-3-chloro-5-fluorobenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 2-Amino-3-chloro-5-fluorobenzamide with key analogs, highlighting differences in substituents, functional groups, and properties:

Compound Name CAS Number Molecular Formula Substituent Positions Functional Group Molecular Weight (g/mol) Key Applications/Properties
This compound Not provided C₇H₆ClFN₂O 2-NH₂, 3-Cl, 5-F Amide (–CONH₂) ~188.5 (calculated) Pharmaceutical intermediate; enhanced metabolic stability due to –F
2-Amino-5-chlorobenzamide 5202-85-7 C₇H₇ClN₂O 2-NH₂, 5-Cl Amide (–CONH₂) 186.6 Agrochemical synthesis; lower polarity vs. fluorinated analogs
4-Amino-3-chlorobenzoic Acid 2486-71-7 C₇H₆ClNO₂ 4-NH₂, 3-Cl Carboxylic acid (–COOH) 187.6 Precursor for ester derivatives; higher acidity vs. amides
2-Amino-3-chloro-5-fluorobenzoic Acid 89-77-0 C₇H₅ClFNO₂ 2-NH₂, 3-Cl, 5-F Carboxylic acid (–COOH) 205.6 Intermediate for fluorinated drugs; improved solubility in basic media
N-(2-amino-4-fluorophenyl)-5-chloro-2-hydroxybenzamide Not provided C₁₃H₁₀ClFN₂O₂ 2-NH₂, 4-F (phenyl); 5-Cl, 2-OH (benzamide) Hydroxyamide (–CONH–OH) 280.7 Potential kinase inhibitor; –OH group enables hydrogen bonding

Key Comparative Insights:

Substituent Effects: The fluoro substituent in this compound enhances metabolic stability and lipophilicity compared to non-fluorinated analogs like 2-Amino-5-chlorobenzamide . Chloro at the 3-position (vs.

Functional Group Influence: Amides (e.g., this compound) exhibit lower acidity and higher stability under physiological conditions compared to carboxylic acids (e.g., 4-Amino-3-chlorobenzoic acid) . Hydroxyamide derivatives (e.g., N-(2-amino-4-fluorophenyl)-5-chloro-2-hydroxybenzamide) show enhanced hydrogen-bonding capacity, which may improve target selectivity in drug design .

Biological Activity

2-Amino-3-chloro-5-fluorobenzamide is an organic compound with notable biological activities, particularly in the fields of antimicrobial and anticancer research. Its molecular formula is C7H6ClFN2O, and it has a molecular weight of 188.59 g/mol. This compound’s unique structure, featuring both chlorine and fluorine substituents, enhances its chemical reactivity and potential biological interactions.

Synthetic Routes

The synthesis of this compound generally involves several steps:

  • Nitration : Starting from 2-nitro-3-methyl benzoic acid, nitration introduces a nitro group.
  • Reduction : The nitro group is reduced to an amino group using hydrogen gas in the presence of a palladium catalyst.
  • Chlorination : Chlorination introduces a chlorine atom at the desired position using thionyl chloride.
  • Fluorination : Finally, fluorination is performed using hydrogen fluoride to yield the target compound.
PropertyValue
Molecular FormulaC7H6ClFN2O
Molecular Weight188.59 g/mol
IUPAC NameThis compound
InChIInChI=1S/C7H6ClFN2O/c8-5-2-3(9)1-4(6(5)10)7(11)12/h1-2H,10H2,(H2,11,12)
InChI KeyBQJCJHFPDVVWBW-UHFFFAOYSA-N
Canonical SMILESC1=C(C=C(C(=C1C(=O)N)N)Cl)F

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. In various studies, it has been shown to inhibit cell proliferation in multiple cancer cell lines. For instance, compounds structurally related to this benzamide have demonstrated IC50 values indicating potent activity against leukemia cell lines such as NB4 and HL60 .

Case Study: Cytotoxic Activity

A recent study evaluated a series of benzamide derivatives, including this compound, revealing that these compounds can effectively reduce cell viability in cancer models. The findings are summarized in the following table:

CompoundCell LineIC50 (µM)
This compoundHCT11618.8
This compoundMCF729.3

These results suggest that modifications in the benzamide structure can significantly influence their anticancer efficacy.

Antimicrobial Activity

In addition to its anticancer effects, this compound has been investigated for its antimicrobial properties. Preliminary studies suggest that this compound may inhibit the growth of various bacterial strains, although detailed mechanisms remain to be elucidated.

The biological activity of this compound is believed to involve its interaction with specific molecular targets within cells:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation pathways.
  • Receptor Binding : It can bind to receptors that modulate cellular signaling related to cancer progression.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for optimizing the yield of 2-Amino-3-chloro-5-fluorobenzamide?

  • Methodological Answer : The synthesis typically involves halogenation and amidation steps. Key intermediates (e.g., brominated or chlorinated benzamide precursors) can be prepared via nucleophilic aromatic substitution. For example, bromination of fluorobenzamide derivatives using reagents like N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF as solvent at 80°C) improves regioselectivity . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) enhances purity. Yield optimization requires monitoring reaction progress with TLC and adjusting stoichiometry (e.g., 1.2 equivalents of NH₃ for amidation). Characterization via 1H^1H-NMR (400 MHz, DMSO-d6d_6) and HPLC (C18 column, acetonitrile/water mobile phase) is critical .

Q. How can crystallographic data for this compound be reliably collected and refined?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using a Bruker D8 Venture diffractometer (Mo-Kα radiation, λ = 0.71073 Å) is standard. Data collection at 100 K minimizes thermal motion artifacts. Structure solution via SHELXT (direct methods) and refinement with SHELXL (full-matrix least-squares on F2F^2) are recommended . For visualization, ORTEP-3 generates thermal ellipsoid plots to assess positional disorder or anisotropic displacement . Key metrics: R1 < 0.05, wR2 < 0.12, and goodness-of-fit (GOF) ≈ 1.0.

Q. What analytical techniques are essential for confirming the molecular structure of this compound?

  • Methodological Answer : Combine spectroscopic and chromatographic methods:

  • NMR : 13C^{13}\text{C}-NMR (DMSO-d6d_6) to confirm carbonyl (C=O, ~167 ppm) and aromatic carbons. 19F^{19}\text{F}-NMR (CDCl₃) identifies fluorine environment (-120 to -130 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS (positive mode) for molecular ion [M+H]+^+ (theoretical m/z 217.02) and isotopic pattern matching (Cl/F presence) .
  • HPLC : Reverse-phase C18 column (UV detection at 254 nm) with retention time compared to standards .

Advanced Research Questions

Q. How can regioselectivity challenges during halogenation of the benzamide scaffold be addressed?

  • Methodological Answer : Regioselectivity in multi-halogen systems is influenced by directing groups. For this compound, the amino group (-NH₂) acts as a strong ortho/para director, while electron-withdrawing substituents (e.g., -Cl, -F) meta-direct. Computational modeling (DFT, Gaussian 09) predicts reactive sites by analyzing Fukui indices for electrophilic attack . Experimentally, use Lewis acids (e.g., FeCl₃) to stabilize transition states or protect the amino group with tert-butoxycarbonyl (Boc) to redirect reactivity .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR splitting or mass fragments)?

  • Methodological Answer : Contradictions arise from dynamic processes (e.g., rotamers) or impurities. Strategies include:

  • Variable Temperature (VT) NMR : Identify rotameric equilibria by observing coalescence at elevated temperatures (e.g., 50°C in DMSO-d6d_6) .
  • 2D NMR : HSQC/HMBC correlations map 1H^1H-13C^{13}\text{C} connectivity and long-range couplings to confirm substituent positions .
  • Isotopic Labeling : Synthesize 15N^{15}\text{N}-labeled analogs to distinguish NH₂ signals from solvent peaks .

Q. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?

  • Methodological Answer : Conduct forced degradation studies:

  • Acidic/alkaline hydrolysis : Reflux in 0.1M HCl/NaOH (70°C, 24 hrs), quench with NaHCO₃, and analyze by LC-MS for degradation products (e.g., hydrolyzed amide to carboxylic acid) .
  • Oxidative stress : Treat with 3% H₂O₂ at 40°C for 48 hrs. Monitor via UV-Vis (λ = 280 nm) and identify byproducts using QTOF-MS .
  • Thermal stability : TGA/DSC analysis (5°C/min ramp to 300°C) to determine decomposition points .

Q. What computational approaches predict the compound’s interaction with biological targets (e.g., enzymes)?

  • Methodological Answer : Molecular docking (AutoDock Vina) using protein crystal structures (PDB ID) to simulate binding. Key steps:

  • Ligand preparation : Optimize geometry with Avogadro (MMFF94 force field).
  • Docking grid : Define active site residues (e.g., catalytic triad of serine hydrolases).
  • MD simulations : GROMACS for 100 ns trajectories to assess binding stability (RMSD < 2.0 Å) .

Q. How are structure-activity relationships (SAR) explored for derivatives of this compound?

  • Methodological Answer : Synthesize analogs with substituent variations (e.g., -Br, -CF₃) at positions 3, 5, or 6. Test in vitro bioactivity (e.g., enzyme inhibition IC₅₀ via fluorescence assays) and correlate with electronic (Hammett σ constants) or steric parameters (Taft’s Eₛ). Multivariate analysis (e.g., PCA) identifies dominant SAR trends .

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